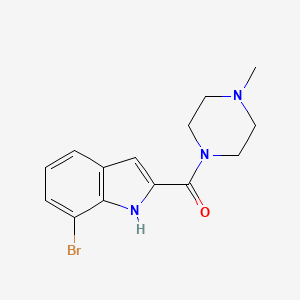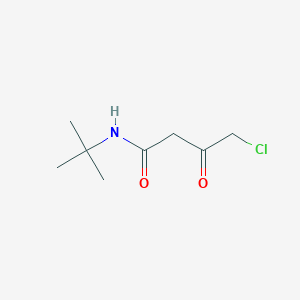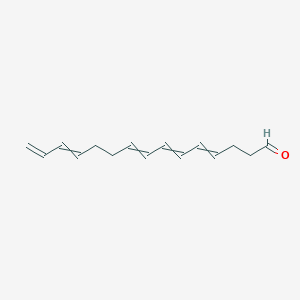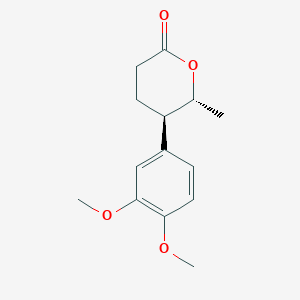
(5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one is a chemical compound with a complex structure that includes a dimethoxyphenyl group and a methyloxanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxanone ring and the introduction of the dimethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize efficiency, reduce costs, and maintain high purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
(5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5R,6R)-5-(3,4-Dimethoxyphenyl)-6-methyloxan-2-one shares structural similarities with other compounds containing the dimethoxyphenyl group and oxanone ring.
- Examples include this compound analogs with different substituents on the phenyl ring or variations in the oxanone ring structure.
Uniqueness
- The unique combination of the dimethoxyphenyl group and the methyloxanone ring in this compound gives it distinct chemical properties and potential applications.
- Its specific stereochemistry (5R,6R) also contributes to its uniqueness and potential biological activities.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
478070-03-0 |
|---|---|
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
(5R,6R)-5-(3,4-dimethoxyphenyl)-6-methyloxan-2-one |
InChI |
InChI=1S/C14H18O4/c1-9-11(5-7-14(15)18-9)10-4-6-12(16-2)13(8-10)17-3/h4,6,8-9,11H,5,7H2,1-3H3/t9-,11+/m1/s1 |
InChI-Schlüssel |
VUZIPBFUFLMJOK-KOLCDFICSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](CCC(=O)O1)C2=CC(=C(C=C2)OC)OC |
Kanonische SMILES |
CC1C(CCC(=O)O1)C2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591270.png)

![Benzoic acid, 4-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12591279.png)
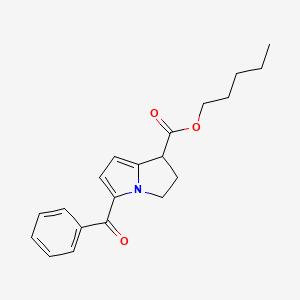
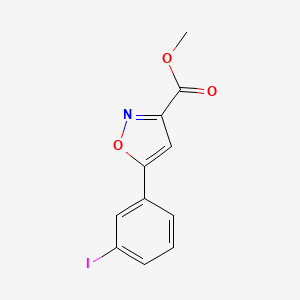
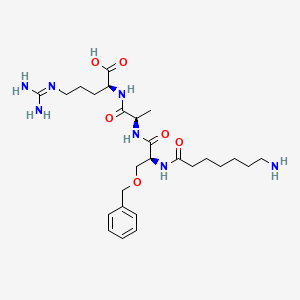
![6-Chloro-3-(2-fluoro-5-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12591302.png)
![2-[4-(Benzyloxy)phenyl]ethyl octanoate](/img/structure/B12591310.png)
![3-[2-(Benzyloxy)phenyl]propane-1,2-diol](/img/structure/B12591315.png)
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B12591322.png)
![Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B12591329.png)
